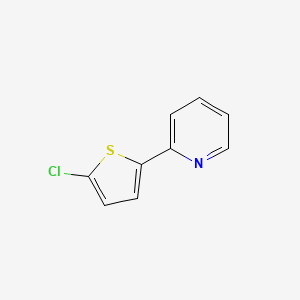
2-(5-Chloro-2-thienyl)pyridine
Vue d'ensemble
Description
2-(5-Chloro-2-thienyl)pyridine is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thiophene ring, both of which have unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Luminescence Properties in Platinum Complexes
2-(2-Thienyl)pyridine derivatives, closely related to 2-(5-Chloro-2-thienyl)pyridine, have been used in synthesizing various luminescent platinum complexes. These complexes demonstrate unique photoluminescence and electronic absorption spectra, which are valuable in studying the properties of emitting triplet states in such complexes (Kozhevnikov et al., 2009).
Reactivity with Metal Ions
The reactivity of 2-(2′-thienyl)pyridine (a compound structurally similar to 2-(5-Chloro-2-thienyl)pyridine) with various metal ions like palladium and gold has been explored. This research indicates diverse reactivities and potential for forming different types of complexes, showcasing the versatility of thienylpyridine compounds in coordination chemistry (Constable & Sousa, 1992).
Antimicrobial Applications
Thienylpyridines have shown potential in antimicrobial applications. For example, certain thienopyridines have been tested for their antimicrobial activities, providing a basis for exploring similar properties in 2-(5-Chloro-2-thienyl)pyridine (Bakhite et al., 2002).
Synthesis of Polyheterocyclic Compounds
Compounds like 2-(5-Chloro-2-thienyl)pyridine are integral in synthesizing various polyheterocyclic compounds. These syntheses lead to the development of compounds with diverse applications, including potential pharmaceutical uses (Elneairy et al., 2006).
Coordination Compounds Synthesis
Thienopyridines, closely related to 2-(5-Chloro-2-thienyl)pyridine, have been used in the synthesis of coordination compounds with metals like copper, nickel, and cobalt. This research expands the understanding of thienopyridine compounds as ligands in coordination chemistry (Halgas et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAKLCVWYHBULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



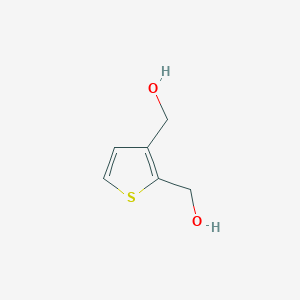
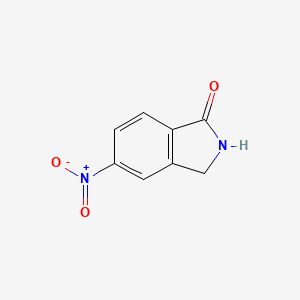

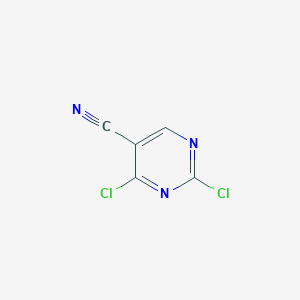
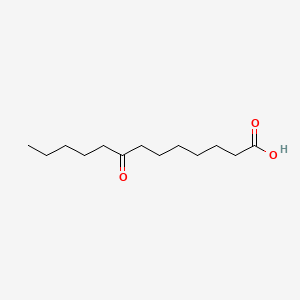
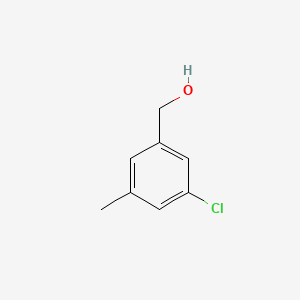
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
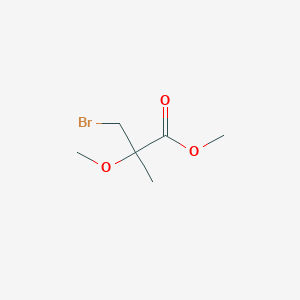
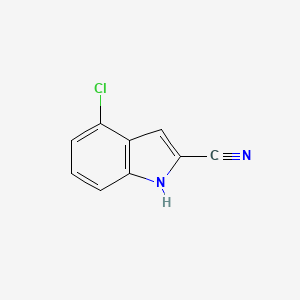
![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)
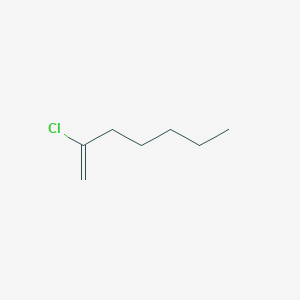
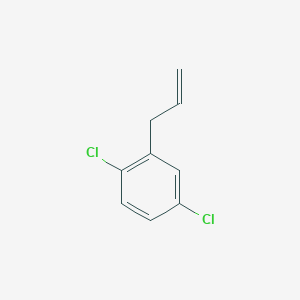
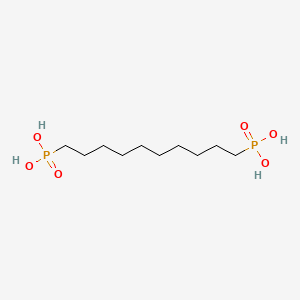
![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)